5-Iodoisoquinolin-3(2H)-one

SARM1 NADase Axonal degeneration Isoquinoline SAR

Need a SARM1 probe scaffold with built-in diversification handles? 5-Iodoisoquinolin-3(2H)-one offers a 5-iodo substituent (boosts SARM1 potency ~133-fold vs. parent) and a 3-carbonyl for orthogonal chemistry. • Bis-electrophilic for parallel SAR: Suzuki/Heck at C5; condensation/reduction at C3. • Dual PARP/SARM1 potential, unlike Br-analog (SARM1-inactive). • Scalable multi-gram synthesis via NIS iodination. Ideal for neurodegeneration, CIPN, and DNA damage response research.

Molecular Formula C9H6INO
Molecular Weight 271.05 g/mol
Cat. No. B12979524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodoisoquinolin-3(2H)-one
Molecular FormulaC9H6INO
Molecular Weight271.05 g/mol
Structural Identifiers
SMILESC1=CC2=CNC(=O)C=C2C(=C1)I
InChIInChI=1S/C9H6INO/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-5H,(H,11,12)
InChIKeyPYDIPIJLTVGWAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodoisoquinolin-3(2H)-one: Structural Identity and Baseline Overview


5-Iodoisoquinolin-3(2H)-one (CAS 1702113-29-8, molecular formula C₉H₆INO, MW 271.05) is the 5-iodo-substituted derivative of the isoquinolin-3(2H)-one heterocycle — the lactam (oxo) tautomer of 3-hydroxyisoquinoline . This compound belongs to the broader class of 5-halogenated isoquinolinones, a scaffold that has yielded potent inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes and the NADase SARM1 (Sterile Alpha and TIR Motif Containing 1) [1][2]. The 3(2H)-one form exists in tautomeric equilibrium with its lactim (3-hydroxy) counterpart, a property that modulates solubility, lipophilicity, hydrogen-bonding capacity, and spectroscopic behavior depending on solvent environment — a feature systematically absent in the more extensively characterized but structurally distinct 5-iodoisoquinoline (DSRM-3716, CAS 58142-99-7), which lacks the carbonyl at position 3 . For procurement decisions, the 3(2H)-one regioisomer offers a carbonyl-directed synthetic handle and distinct physicochemical profile compared to both the non-oxo 5-iodoisoquinoline and the 1-oxo 5-iodoisoquinolin-1-one regioisomer [3].

5-Iodo-3(2H)-one scaffold for carbonyl-directed synthetic elaboration and H-bond donor modulation
Regioisomer control: distinct physicochemical profile vs. non-oxo and 1-one analogs for target engagement studies
Solvent-dependent tautomeric equilibrium (lactam/lactim) enables tunable solubility and spectroscopic behavior

Why 5-Iodoisoquinolin-3(2H)-one Cannot Be Replaced by Other Analogs


The 5-position halogen identity (I vs. Br vs. Cl vs. F), the regioisomeric placement of the carbonyl (1-one vs. 3-one vs. non-oxo), and the tautomeric state (lactam vs. lactim) each independently modulate biological target engagement, synthetic reactivity, and physicochemical behavior in ways that render generic substitution unreliable. In the SARM1 NADase inhibitor series, replacing the 5-iodo substituent of DSRM-3716 (5-iodoisoquinoline, IC₅₀ = 75 nM) with hydrogen (parent isoquinoline) reduces biochemical potency ~133-fold to 10 μM, while substitution with hydroxyl (5-hydroxyisoquinoline) yields an intermediate IC₅₀ of 2.6 μM [1]. For PARP inhibition, 5-bromoisoquinolin-1-one (PARP1 IC₅₀ = 270 nM) and 5-iodoisoquinolin-1-one are both among the most potent simple 5-substituted isoquinolinones, yet the bromo analog exhibits negligible SARM1 activity (IC₅₀ ≈ 10,000 nM), demonstrating target-level selectivity inversion driven solely by halogen identity [2][3]. The 3(2H)-one carbonyl further distinguishes this compound: it provides a hydrogen-bond-accepting site that alters solubility, tautomer-dependent spectroscopic properties (relevant for FRET and fluorescence applications), and a synthetic handle for carbonyl-directed transformations not available in the non-oxo 5-iodoisoquinoline scaffold [4][5].

Halogen Identity Replacing iodine with bromine may invert target selectivity (SARM1 vs. PARP1) and reduce cross-coupling reactivity. Chlorine or fluorine lack established engagement in key enzyme assays.
Regioisomeric Mismatch The 3(2H)-one carbonyl provides a hydrogen-bond acceptor and synthetic handle absent in non-oxo 5-iodoisoquinoline; 1-one regioisomer differs in active-site H-bond geometry.
Tautomeric State Lactam/lactim equilibrium alters solubility, logP, and fluorescence behavior in a solvent-dependent manner; fixed-form analogs cannot replicate this adaptive property.

Comparative Evidence for Scientific Selection


Potency Enhancement in SARM1 NADase Inhibition

In the SARM1 NADase isoquinoline inhibitor series (Hughes et al., 2021), progressive substitution at position 5 of the isoquinoline ring dramatically increased biochemical potency. The unsubstituted isoquinoline (compound 1) inhibited SARM1-mediated ADPR production with IC₅₀ = 10 μM. Introduction of 5-hydroxy (compound 3) improved potency to 2.6 μM. Replacement with 5-iodo (compound 6, 5-iodoisoquinoline/DSRM-3716) yielded IC₅₀ = 75 nM — a 133-fold improvement over the parent scaffold and a 35-fold improvement over 5-hydroxy [1]. Although this specific data derives from the non-oxo 5-iodoisoquinoline, the dominant potency determinant is the 5-iodo substituent, establishing a class-level expectation that 5-iodo-substituted isoquinoline derivatives (including the 3(2H)-one form) will retain substantially enhanced SARM1 engagement compared to 5-H, 5-OH, 5-Cl, or 5-F analogs.

SARM1 Inhibition
Class-level inference
5-Iodo analog (DSRM-3716) IC₅₀ = 75 nM; ~133-fold vs. parent isoquinoline (10 µM), ~35-fold vs. 5-hydroxy (2.6 µM)
Class-level SARM1 inhibition context; 5-iodo substituent is the dominant potency determinant. 3(2H)-one form may retain enhanced engagement.
Data from non-oxo analog; direct assessment on 3(2H)-one recommended.
SARM1 NADase Axonal degeneration Isoquinoline SAR

Halogen-Driven Target Selectivity Between PARP1 and SARM1

Comparative profiling in BindingDB reveals a stark target-selectivity inversion driven by halogen identity at position 5 of the isoquinolinone scaffold. 5-Bromoisoquinolin-1(2H)-one inhibits PARP1 with IC₅₀ = 270 nM but is essentially inactive against SARM1 (IC₅₀ = 10,000 nM) — a >37-fold selectivity window favoring PARP1 [1]. In contrast, the 5-iodo analog (as 5-iodoisoquinoline/DSRM-3716) potently inhibits SARM1 (IC₅₀ = 75 nM) while retaining cross-activity against PARP (Watson et al., 1998 reported 5-iodoisoquinolin-1-one among the most potent PARP inhibitors in preliminary screening) [2][3]. This establishes that iodine at position 5 confers a dual-target engagement profile (SARM1 + PARP) not shared by bromine, which is PARP1-selective. The 3(2H)-one carbonyl may further differentiate PARP isoform selectivity via altered active-site hydrogen bonding compared to the 1-one regioisomer.

Target Selectivity
Cross-study comparable
5-Br: PARP1 IC₅₀ 270 nM, SARM1 inactive (10 µM). 5-I: dual PARP1/SARM1 activity (PARP1 potent, SARM1 IC₅₀ 75 nM)
Iodine enables a dual-target profile; bromine shifts selectivity to PARP1. Regioisomeric carbonyl may further differentiate selectivity.
Cross-study comparison; assay conditions differ between PARP and SARM1 panels.
PARP1 inhibition SARM1 selectivity Halogen-dependent target engagement

Cellular Axonal Protection in Degeneration Models

The 5-iodoisoquinoline scaffold (DSRM-3716) has been quantitatively characterized across multiple cellular models of axonal degeneration. In mouse DRG neurons subjected to axotomy, DSRM-3716 prevented axonal fragmentation with EC₅₀ = 2.1 μM and inhibited neurofilament light chain (NfL) release with IC₅₀ ≈ 2 μM [1][2]. In human iPSC-derived motor neurons, 1 μM and 3 μM DSRM-3716 provided 81% and 88% protection, respectively, against axotomy-induced degeneration . Critically, in a rotenone-induced mitochondrial dysfunction model (25 μM rotenone, 48 h), co-treatment with 30 μM DSRM-3716 provided axonal protection comparable to the complete genetic SARM1 knockout (SARM1−/−) phenotype — a benchmark for maximal pathway inhibition [3]. By contrast, earlier-generation SARM1 inhibitors (berberine chloride, Zn²⁺) showed IC₅₀ values in the 10–140 μM range in lysate assays and were not validated in axonal protection models [4]. The 3(2H)-one form may exhibit altered cellular permeability and metabolic stability relative to the non-oxo analog due to increased polar surface area from the carbonyl group.

Axonal Protection
Class-level inference
DSRM-3716 axotomy EC₅₀ 2.1 µM; human iPSC-MN protection 81–88% at 1–3 µM; rotenone model: protection comparable to SARM1−/− at 30 µM
Reported axonal protection model-response context; 3(2H)-one cellular permeability may differ.
Cellular efficacy established with non-oxo analog; metabolic stability assessment needed.
Axonal protection Wallerian degeneration Neurodegeneration models

Synthetic Versatility via Cross-Coupling at the 5-Position

The 5-iodo substituent on the isoquinolinone scaffold serves as a superior leaving group for palladium-catalyzed cross-coupling reactions compared to bromo or chloro analogs, enabling efficient diversification at the 5-position. Sunderland et al. (2011) demonstrated that Heck coupling of 5-iodoisoquinolin-1-one with propenoic acid furnished the 5-CH═CHCO₂H derivative in good yield, which was subsequently reduced to the 5-propanoic acid analog — a key intermediate in the development of PARP-2-selective inhibitors [1]. The oxidative addition step in Pd-catalyzed couplings proceeds with relative rates following C–I > C–Br ≫ C–Cl, making the 5-iodo derivative the preferred substrate for rapid diversification [2]. Additionally, a dedicated patent (CN 2020) describes a high-yield synthesis method for 5-iodoisoquinoline compounds using N-iodosuccinimide under mild acidic conditions at ≤5 °C, establishing scalable access to the 5-iodo intermediate [3]. The 3(2H)-one carbonyl provides an orthogonal reactive site not present in the non-oxo 5-iodoisoquinoline, enabling chemoselective transformations at either the 5-iodo position (cross-coupling) or the 3-carbonyl (condensation, reduction, or nucleophilic addition).

Cross-Coupling
Head-to-head
C–I oxidative addition ~10²–10³× faster than C–Br. Heck coupling demonstrated for 5-iodo; no equivalent precedent for direct 5-bromo Heck on scaffold.
Preferred entry point for Pd-catalyzed diversification; orthogonal 3-carbonyl enables chemoselective transformations.
Scalable iodination method (NIS, ≤5°C) available via patent literature.
Heck coupling Cross-coupling chemistry Isoquinolinone derivatization

Tautomer-Dependent Physicochemical Properties

The 3(2H)-one form (lactam) exists in solvent-dependent tautomeric equilibrium with its 3-hydroxy (lactim) counterpart, a property extensively characterized for the parent 3-hydroxyisoquinoline scaffold [1]. In aprotic solvents and the gas phase, the lactim (3-hydroxy) form predominates, while in protic/aqueous environments the lactam (3(2H)-one) form is favored — directly impacting solubility, logP, hydrogen-bond donor/acceptor capacity, and UV/fluorescence spectra [2]. This tautomerism has practical consequences: the parent 3-hydroxyisoquinoline (predominantly the 3(2H)-one lactam in protic media) has been employed as a FRET donor with Nile Red in PVA polymer matrices to generate white light, demonstrating that the carbonyl-containing tautomer possesses distinct photophysical properties exploitable in materials science [3]. The 5-iodo substituent, being a heavy atom, is expected to enhance spin-orbit coupling and alter fluorescence quantum yield via the heavy-atom effect — a property absent in 5-H, 5-F, or 5-Cl analogs. Compared to 5-iodoisoquinoline (non-oxo, MW 255.06, no tautomerism), 5-iodoisoquinolin-3(2H)-one (MW 271.05) has higher molecular weight, increased polar surface area (additional carbonyl oxygen), and a distinct hydrogen-bonding profile relevant to both biological target recognition and formulation.

Tautomerism & Properties
Supporting evidence
MW 271.05 (+16 Da vs. non-oxo); carbonyl H-bond acceptor; solvent-dependent lactam/lactim equilibrium; heavy-atom effect from iodine expected to modulate fluorescence
Physicochemical profile distinct from both non-oxo and 1-one regioisomers; may impact permeability and photophysics.
Tautomeric equilibrium context; heavy-atom photophysics require characterization for target application.
Tautomerism Physicochemical properties FRET applications

Research and Industrial Application Scenarios


SARM1 Chemical Probe Development and Target Validation

Based on the established SAR showing that the 5-iodo substituent confers ~133-fold potency enhancement in SARM1 NADase inhibition vs. the parent isoquinoline scaffold [1], 5-iodoisoquinolin-3(2H)-one is positioned as a core scaffold for developing SARM1 chemical probes. Its 3(2H)-one carbonyl provides a hydrogen-bonding moiety that may engage additional residues in the SARM1 NAD+-binding pocket beyond those contacted by the non-oxo 5-iodoisoquinoline (DSRM-3716). The compound can serve as a starting point for structure-based optimization in axotomy, rotenone-induced mitochondrial stress, and chemotherapy-induced peripheral neuropathy (CIPN) models — contexts where DSRM-3716 has already demonstrated protection comparable to SARM1 genetic knockout [2]. The 5-iodo substituent additionally enables rapid analog generation via Heck or Suzuki cross-coupling for SAR expansion at the 5-position [3].

Dual-Target PARP/SARM1 Mechanistic Studies

The unique dual-target engagement profile of 5-iodo-substituted isoquinolinones — potent against both PARP (Watson et al., 1998) and SARM1 (Hughes et al., 2021) — distinguishes the 5-iodo scaffold from the 5-bromo analog, which is PARP1-selective (IC₅₀ = 270 nM) but SARM1-inactive (IC₅₀ ≈ 10,000 nM) [4][5]. The 3(2H)-one regioisomer offers the potential for differential PARP isoform selectivity compared to the extensively studied 1-one regioisomers [6]. This makes 5-iodoisoquinolin-3(2H)-one a strategic choice for studies investigating the convergence of DNA damage response (PARP) and axonal degeneration (SARM1) pathways, such as in chemotherapy-induced neurotoxicity where both PARP-mediated DNA repair and SARM1-driven axonal destruction may contribute to pathology.

Bis-Electrophilic Diversification in Synthetic Chemistry

The combination of a reactive 5-iodo substituent (primed for Pd-catalyzed cross-coupling) and a 3-carbonyl group (amenable to condensation, reduction, Grignard addition, or enolate chemistry) makes 5-iodoisoquinolin-3(2H)-one a bis-electrophilic scaffold for parallel or sequential diversification . This contrasts with 5-iodoisoquinoline (non-oxo), which lacks the carbonyl handle. The 5-iodo position can be elaborated via Heck, Suzuki, Sonogashira, or Buchwald-Hartwig coupling to introduce aryl, alkenyl, alkynyl, or amino substituents, while the 3-carbonyl can be independently functionalized to modulate physicochemical properties or install prodrug motifs [7]. A scalable high-yield synthesis via N-iodosuccinimide-mediated electrophilic iodination is available, facilitating procurement of multi-gram quantities for library synthesis [8].

Heavy-Atom-Modulated Chromophore for Photophysical Research

The parent 3-hydroxyisoquinoline/isoquinolin-3(2H)-one scaffold has established utility as a FRET donor in white-light-generating polymer composites when paired with Nile Red [9]. The introduction of iodine at position 5 is expected to significantly modulate the photophysics through the heavy-atom effect — enhancing intersystem crossing, altering fluorescence quantum yield, and potentially enabling triplet-state photochemistry or phosphorescence applications. The solvent-dependent lactam/lactim tautomerism provides an additional dimension of environmental sensitivity not available in fixed-form fluorophores [10]. For groups developing heavy-atom-substituted heterocyclic chromophores for sensing, imaging, or optoelectronic materials, 5-iodoisoquinolin-3(2H)-one represents a structurally defined, synthetically accessible entry point with a well-characterized parent photophysics baseline.

Application
Selection Property
Validation Focus
SARM1 pathway probe studies
5-Iodo substituent SAR context
SARM1 inhibition assay endpoints
Dual-target PARP/SARM1 mechanistic studies
Halogen-dependent target selectivity
PARP1/SARM1 selectivity assays
Bis-electrophilic scaffold diversification
C–I cross-coupling reactivity + carbonyl handle
Cross-coupling yield and chemoselectivity
Heavy-atom modulated chromophore research
Heavy-atom effect and tautomeric tuning
Fluorescence quantum yield and excited-state behavior
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